molecular formula C4H8N2S B3119789 Carbamimidothioic acid, 2-propenyl ester CAS No. 2547-77-5

Carbamimidothioic acid, 2-propenyl ester

Cat. No. B3119789
CAS RN: 2547-77-5
M. Wt: 116.19 g/mol
InChI Key: ZXOANPMNJZGRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamimidothioic acid, 2-propenyl ester is a chemical compound with the molecular formula C4H8N2S . It contains a total of 14 bonds, including 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 Hydrogen atoms, 4 Carbon atoms, 2 Nitrogen atoms, and 1 Sulfur atom, making a total of 15 atoms . The molecule contains 14 bonds in total, including 6 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 primary amine (aliphatic), and 1 sulfide .


Chemical Reactions Analysis

Esters, such as this compound, typically undergo reactions like hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .

Mechanism of Action

Aldicarb acts as a potent acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects and other organisms. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for normal nervous system function. By inhibiting acetylcholinesterase, Carbamimidothioic acid, 2-propenyl ester causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately paralysis and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the dose and duration of exposure. In insects, this compound causes rapid paralysis and death. In mammals, including humans, this compound can cause a range of symptoms, including nausea, vomiting, diarrhea, sweating, headache, dizziness, and muscle weakness. In severe cases, this compound exposure can lead to respiratory failure and death.

Advantages and Limitations for Lab Experiments

Aldicarb has several advantages for use in laboratory experiments. It is highly potent and effective at low doses, making it useful for studying the mechanisms of acetylcholinesterase inhibition and the effects of pesticides on the nervous system. However, Carbamimidothioic acid, 2-propenyl ester is also highly toxic and requires specialized equipment and expertise to handle safely. Its use in laboratory experiments is strictly regulated, and researchers must follow strict safety protocols to ensure the safety of themselves and others.

Future Directions

There are several future directions for research on Carbamimidothioic acid, 2-propenyl ester. One area of research is the development of new insecticides that are more effective and less toxic than this compound. Another area of research is the study of the long-term effects of this compound exposure on the environment and non-target organisms. Finally, there is a need for more research on the mechanisms of acetylcholinesterase inhibition and the effects of pesticides on the nervous system, which could lead to the development of new treatments for neurological disorders.

Scientific Research Applications

Aldicarb has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in research to study the mechanisms of acetylcholinesterase inhibition and the effects of pesticides on the environment. Aldicarb has also been used in the development of new insecticides and as a tool for studying the nervous system.

properties

IUPAC Name

prop-2-enyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-2-3-7-4(5)6/h2H,1,3H2,(H3,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOANPMNJZGRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275741
Record name Carbamimidothioic acid, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2547-77-5
Record name Carbamimidothioic acid, 2-propenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamimidothioic acid, 2-propenyl ester
Reactant of Route 2
Reactant of Route 2
Carbamimidothioic acid, 2-propenyl ester
Reactant of Route 3
Reactant of Route 3
Carbamimidothioic acid, 2-propenyl ester
Reactant of Route 4
Reactant of Route 4
Carbamimidothioic acid, 2-propenyl ester
Reactant of Route 5
Reactant of Route 5
Carbamimidothioic acid, 2-propenyl ester
Reactant of Route 6
Carbamimidothioic acid, 2-propenyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.